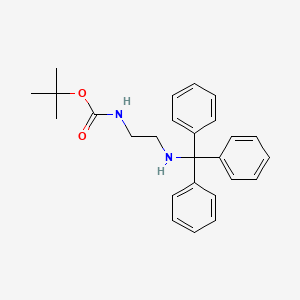
N1-Boc-N2-tritylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Boc-N2-tritylethane-1,2-diamine: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a trityl protecting group on the other nitrogen atom of ethane-1,2-diamine. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-Boc-N2-tritylethane-1,2-diamine typically begins with ethane-1,2-diamine.
Protection of the First Amine Group: The first step involves the protection of one amine group with a trityl group. This can be achieved by reacting ethane-1,2-diamine with trityl chloride in the presence of a base such as triethylamine.
Protection of the Second Amine Group: The second step involves the protection of the remaining amine group with a Boc group. This is done by reacting the intermediate product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N1-Boc-N2-tritylethane-1,2-diamine can undergo oxidation reactions, particularly at the nitrogen atoms.
Reduction: The compound can be reduced to remove the protecting groups, yielding ethane-1,2-diamine.
Substitution: The Boc and trityl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) can be used to remove the Boc group, while the trityl group can be removed using mild acidic conditions or specific reagents like zinc bromide.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Ethane-1,2-diamine.
Substitution Products: Compounds with different functional groups replacing the Boc or trityl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-Boc-N2-tritylethane-1,2-diamine is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine groups.
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the synthesis of peptides and other bioactive molecules. The protecting groups help in the stepwise construction of complex molecules.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates. Its stability and ease of removal make it a valuable tool in drug development.
Wirkmechanismus
Mechanism: The mechanism of action of N1-Boc-N2-tritylethane-1,2-diamine primarily involves its role as a protecting group. The Boc group provides steric hindrance and electronic effects that protect the amine group from unwanted reactions. The trityl group offers similar protection but is more stable under acidic conditions.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. the molecules synthesized using this compound can have various biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
N-Boc-ethane-1,2-diamine: Similar in structure but lacks the trityl group.
N-Trityl-ethane-1,2-diamine: Similar in structure but lacks the Boc group.
N-Boc-N’-trityl-ethane-1,2-diamine: A positional isomer with the protecting groups on different nitrogen atoms.
Uniqueness: N1-Boc-N2-tritylethane-1,2-diamine is unique due to the presence of both Boc and trityl protecting groups on the same molecule. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C26H30N2O2 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-(tritylamino)ethyl]carbamate |
InChI |
InChI=1S/C26H30N2O2/c1-25(2,3)30-24(29)27-19-20-28-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,28H,19-20H2,1-3H3,(H,27,29) |
InChI-Schlüssel |
ISHGBPGQQZKHFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


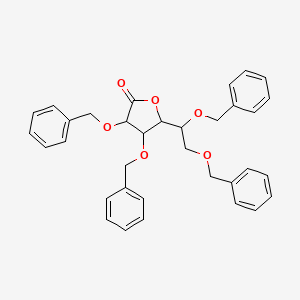

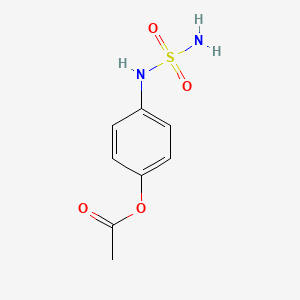

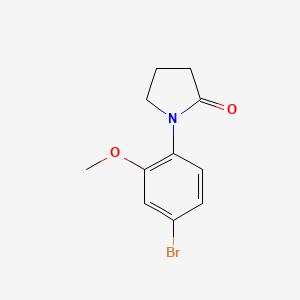
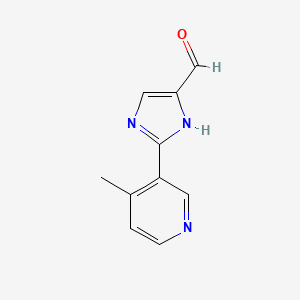
![7-Bromospiro[2,3-dihydronaphthalene-4,1'-cyclopropane]-1-one](/img/structure/B15336266.png)


![Ethyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B15336282.png)
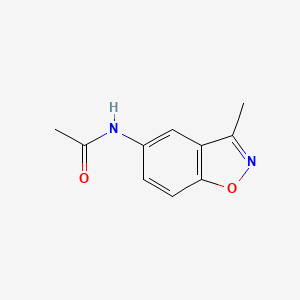
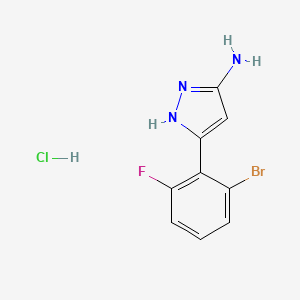
![2-(Benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15336322.png)
![tert-butyl 5,6-dihydro-[3,4'-bipyridine]-1(2H)-carboxylate](/img/structure/B15336330.png)
